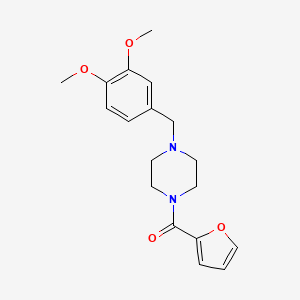
1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine, also known as DFPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DFPP belongs to the class of piperazine derivatives and has shown promising results in various studies. In
Mécanisme D'action
The exact mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine is not fully understood. However, studies have suggested that 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine exerts its effects by modulating various signaling pathways in the body. For example, 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine has been shown to activate the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in various studies. However, there are also limitations to using 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine in lab experiments. For example, 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine has low solubility in water, which can make it difficult to administer in certain experiments. In addition, the exact mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine is not fully understood, which can make it challenging to interpret study results.
Orientations Futures
There are several future directions for research on 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine. One potential area of study is the development of 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential area of study is the use of 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine in combination with other drugs for the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine and its potential as a research tool in various fields of medicine.
In conclusion, 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It has shown promising results in various studies and has several advantages as a research tool. However, there are also limitations to using 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine in lab experiments, and further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Méthodes De Synthèse
1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with ethyl 4-aminobutanoate, followed by the reaction of the resulting compound with 2-furoyl chloride. The final product is obtained by the reaction of the intermediate compound with piperazine. The yield of 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine is reported to be around 50%.
Applications De Recherche Scientifique
1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine has been studied for its potential as a therapeutic agent in various fields of medicine, including neurology, oncology, and cardiology. In neurology, 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. In cardiology, 1-(3,4-dimethoxybenzyl)-4-(2-furoyl)piperazine has been shown to have cardioprotective effects and can potentially be used for the treatment of heart diseases.
Propriétés
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-6-5-14(12-17(15)23-2)13-19-7-9-20(10-8-19)18(21)16-4-3-11-24-16/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEBDFLKKDDYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dimethoxybenzyl)piperazin-1-yl](furan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B5624136.png)
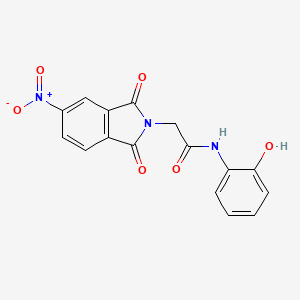
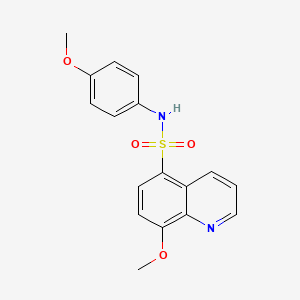
![2-methyl-8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5624157.png)
![ethyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5624160.png)
![(1S*,5R*)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5624174.png)
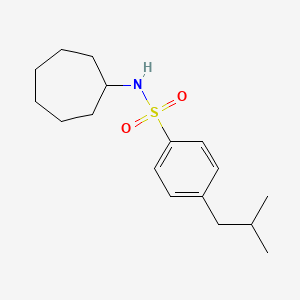
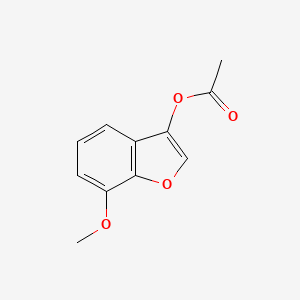
![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5624204.png)
![7-fluoro-2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-4-methylquinoline](/img/structure/B5624214.png)
![4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5624233.png)
![2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol](/img/structure/B5624241.png)
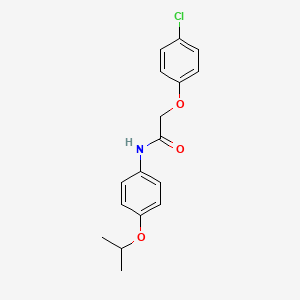
![2-(3-phenylpropyl)-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624253.png)